1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride
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Overview
Description
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the aminoethyl and hydroxyl groups.
3-Amino-1,2,4-triazole: Similar in structure but without the ethanol moiety.
1-(2-Hydroxyethyl)-1H-1,2,4-triazole: Similar but lacks the aminoethyl group.
Uniqueness
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride is unique due to the presence of both amino and hydroxyl functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-3(7)5-8-6(4(2)11)10-9-5;;/h3-4,11H,7H2,1-2H3,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFSXOZKAOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C(C)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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